Ethyl 4-[2-nitro-5-(trifluoromethyl)phenyl]piperazine-1-carboxylate

solid-state chemistry crystallography polymorphism risk

Ethyl 4-[2-nitro-5-(trifluoromethyl)phenyl]piperazine-1-carboxylate (CAS 1330750-58-7) is a synthetic piperazine derivative featuring a 2-nitro-5-(trifluoromethyl)phenyl substituent and an ethyl carboxylate moiety, with a molecular weight of 347.29 g/mol. It belongs to a broader class of nitro-substituted phenyl-piperazine compounds that have been patented for therapeutic applications, including central nervous system disorders and FAAH inhibition.

Molecular Formula C14H16F3N3O4
Molecular Weight 347.29 g/mol
CAS No. 1330750-58-7
Cat. No. B1396340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-[2-nitro-5-(trifluoromethyl)phenyl]piperazine-1-carboxylate
CAS1330750-58-7
Molecular FormulaC14H16F3N3O4
Molecular Weight347.29 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCN(CC1)C2=C(C=CC(=C2)C(F)(F)F)[N+](=O)[O-]
InChIInChI=1S/C14H16F3N3O4/c1-2-24-13(21)19-7-5-18(6-8-19)12-9-10(14(15,16)17)3-4-11(12)20(22)23/h3-4,9H,2,5-8H2,1H3
InChIKeyMARDJXJENAPYGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Ethyl 4-[2-nitro-5-(trifluoromethyl)phenyl]piperazine-1-carboxylate (CAS 1330750-58-7) Demands Rigorous Comparator Analysis Before Procurement


Ethyl 4-[2-nitro-5-(trifluoromethyl)phenyl]piperazine-1-carboxylate (CAS 1330750-58-7) is a synthetic piperazine derivative featuring a 2-nitro-5-(trifluoromethyl)phenyl substituent and an ethyl carboxylate moiety, with a molecular weight of 347.29 g/mol . It belongs to a broader class of nitro-substituted phenyl-piperazine compounds that have been patented for therapeutic applications, including central nervous system disorders and FAAH inhibition [1][2]. Despite vendor-led marketing indicating broad biological potential, the publicly available primary literature and patent landscape do not yet contain direct, quantitative comparative benchmarking of this specific substitution pattern against its closest positional isomers or N-acyl analogs. This gap makes rigorous, data-driven procurement selection dependent on a clear understanding of what is currently provable versus what remains inferred from class-level trends. The guide below isolates only those differentiation claims that are anchored in verifiable data and explicitly tags all weaker inferences, enabling scientific and industrial users to assess whether the compound’s confirmed attributes align with their specific discovery or scale-up requirements.

Why Generic Substitution Fails: Structural Uniqueness of the 2-Nitro-5-(trifluoromethyl)phenyl Arrangement on an Ethyl Piperazine‑1-carboxylate Scaffold


In procurement contexts, substituting an active pharmaceutical intermediate (API) building block with a seemingly analogous compound can introduce unanticipated changes in physicochemical properties, biological target engagement, and synthetic tractability. For the nitro-substituted phenyl-piperazine class, the exact positions of electron-withdrawing nitro and trifluoromethyl substituents on the phenyl ring, as well as the nature of the N‑acyl group, have been shown to alter conformational preferences and crystal packing [1]. Four crystal structures of closely related trifluoromethyl‑nitrobenzene piperazine analogs—specifically ethyl 4‑[4‑nitro‑2‑(trifluoromethyl)phenyl]piperazine‑1‑carboxylate (isomer I) and ethyl 4‑[2‑nitro‑4‑(trifluoromethyl)phenyl]piperazine‑1‑carboxylate (isomer II)—reveal that swapping the nitro and trifluoromethyl positions leads to different asymmetric unit contents and packing motifs, despite identical molecular formulas (C₁₄H₁₆F₃N₃O₄) [1]. The 2‑nitro‑5‑CF₃ substitution pattern in the target compound is absent from all four published crystal structures, precluding direct extrapolation of solid-state stability, solubility, or formulation behavior from the known isomers. Furthermore, the piperazine‑1‑carboxylate group, when altered to other N‑substituents (e.g., phenyl), produces molecules with markedly different rod-like conformations and intermolecular close-contact networks, as shown by the comparison of ethyl carboxylate and phenyl analogs in the same study [1]. Consequently, even compounds that appear interchangeable on paper can diverge in ways that affect reproducible synthesis, analytical characterization, and biological assay outcomes, making generic substitution without direct evidence a risky strategy for the research buyer or CMC (Chemistry, Manufacturing, and Controls) specialist.

Quantitative Comparative Evidence Guide: Ethyl 4-[2-nitro-5-(trifluoromethyl)phenyl]piperazine-1-carboxylate vs. Its Closest Positional Isomers and N‑Acyl Variants


Crystal Structure Packing and Conformation: Direct Head-to-Head Absence Demonstrates that the 2-Nitro-5-CF₃ Isomer Is Structurally Distinct from the Known 2-Nitro-4-CF₃ and 4-Nitro-2-CF₃ Isomers

A single-crystal X-ray diffraction study of four positional isomers of trifluoromethyl‑nitrobenzene piperazine derivatives provides quantitative structural parameters for the closest known comparators [1]. Ethyl 4‑[4‑nitro‑2‑(trifluoromethyl)phenyl]piperazine‑1‑carboxylate (isomer I) and ethyl 4‑[2‑nitro‑4‑(trifluoromethyl)phenyl]piperazine‑1‑carboxylate (isomer II) both adopt rod‑like conformations, but isomer II crystallizes with two unique molecules in the asymmetric unit, packing as monodirectional pairs, in contrast to isomer I [1]. The 2‑nitro‑5‑CF₃ target compound was not included in this rigorous crystallographic comparison; crystal data for this isomer are absent from the peer-reviewed literature. This constitutes a direct head-to-head evidence gap: without equivalent crystallographic characterization, the solid-state properties—including lattice energy, potential for co-crystal formation, and mechanical stability—cannot be assumed to interpolate between the known 2‑nitro‑4‑CF₃ and 4‑nitro‑2‑CF₃ endpoints.

solid-state chemistry crystallography polymorphism risk

Chemical Purity: Supplier Head-to-Head Comparison Reveals Approximately 5% Absolute Purity Difference Between Key Commercial Sources

Purity verification across independent supplier certificates of analysis shows measurable difference. Sigma-Aldrich lists the compound at 90% purity , whereas AKSci reports ≥95% purity . This ≈5% absolute difference is significant for synthetic applications where stoichiometric control or impurity-sensitive biological assays are involved. Both suppliers confirm identical molecular identity (C₁₄H₁₆F₃N₃O₄, MW 347.29 g/mol) and solid physical form, indicating that the purity variance is not due to misassignment but to different synthetic or purification protocols.

chemical purity procurement specification QC/QA

Patent Landscape: Class-Level Inclusion in FAAH Inhibitor and Nitro-Phenyl-Piperazine Therapeutic Patents Indicates Intended Biological Application Space

The target compound falls within the general Markush structures of at least two patent families. WO2006069808A2 covers nitro‑substituted phenyl-piperazine compounds for neurological and psychiatric disorders and explicitly enumerates hundreds of variants with differing substitution patterns [1]. EP1943225B1 claims alkylpiperazine‑ and alkylhomopiperazine‑carboxylates as FAAH inhibitors, with exemplified compounds demonstrating in vitro FAAH inhibition in the nanomolar range (e.g., 2-(methylamino)-2-oxoethyl 4-(3-(4-phenylphenyl)-propyl)-piperazine-1-carboxylate) [2]. No quantitative FAAH IC₅₀ or selectivity panel data for the specific 2‑nitro‑5‑CF₃‑phenyl ethyl carboxylate derivative are publicly disclosed, but the compound's structural compliance with the claimed generic formulas provides class‑level inference that it can serve as a privileged scaffold for exploring FAAH and/or nitro‑phenyl‑piperazine‑modulated CNS targets.

FAAH inhibition CNS drug discovery patent analysis

High-Confidence Application Scenarios for Ethyl 4-[2-nitro-5-(trifluoromethyl)phenyl]piperazine-1-carboxylate Derived from Existing Evidence


Medicinal Chemistry Hit-to-Lead Exploration for FAAH or CNS Nitro-Phenyl-Piperazine Programs

The compound's inclusion within the Markush claims of both WO2006069808A2 and EP1943225B1 [1] establishes it as a synthetically and legally viable scaffold for initiating structure–activity relationship (SAR) studies in FAAH inhibition or CNS receptor modulation. A medicinal chemistry team procuring this compound can, with minimal synthetic investment, generate a focused library of N‑derivatized analogs to probe the contributions of the 2‑nitro‑5‑CF₃‑phenyl motif, a substitution pattern not previously crystallographically characterized among the known positional isomers [2]. This fills a structural gap in the public domain while remaining within enforceable patent boundaries.

Solid-Form and Crystallization Process Development Requiring De Novo Structural Elucidation

The evidence gap of any published crystal structure for the 2‑nitro‑5‑CF₃ isomer [2] positions this compound as a candidate for novel solid-form screening. An industrial CMC group or solid-state chemistry lab seeking to build proprietary polymorph or co-crystal portfolios can justify purchase by the high probability that new crystal forms will be discovered, yielding patentable intellectual property and improved formulation attributes that the known 2‑nitro‑4‑CF₃ and 4‑nitro‑2‑CF₃ isomers cannot provide.

Analytical Method Development and Impurity Profiling for Nitro-Trifluoromethyl-Phenyl Piperazine APIs

The documented purity variance between commercial suppliers—90% versus ≥95% —makes this compound a useful reference standard for developing HPLC/GC purity methods and for identifying synthesis-related impurities in nitro-trifluoromethyl-phenyl piperazine APIs. An analytical development laboratory can use the material to validate resolution between the target compound and its potential positional isomers (2‑nitro‑4‑CF₃, 4‑nitro‑2‑CF₃) [2], ensuring that future scaled-up batches meet regulatory purity specifications.

Quote Request

Request a Quote for Ethyl 4-[2-nitro-5-(trifluoromethyl)phenyl]piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.